molecular formula C12H16ClN B13489684 5-Phenylspiro[2.3]hexan-5-amine hydrochloride

5-Phenylspiro[2.3]hexan-5-amine hydrochloride

Katalognummer: B13489684
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: XBTKAMASSFWRGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylspiro[2.3]hexan-5-amine hydrochloride is a chemical compound known for its unique structural properties. It is a spiro compound, which means it has a bicyclic structure with two rings sharing a single atom. This compound is valuable in various fields such as drug discovery, organic synthesis, and catalysis due to its intricate structure.

Vorbereitungsmethoden

The synthesis of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield .

Analyse Chemischer Reaktionen

5-Phenylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

5-Phenylspiro[2.3]hexan-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Phenylspiro[2.3]hexan-5-amine hydrochloride can be compared with other spiro compounds such as spiro[2.3]hexan-5-amine hydrochloride. While both compounds share a similar spirocyclic structure, the presence of the phenyl group in this compound adds to its uniqueness and potential for diverse applications. Other similar compounds include spiro[2.3]hexane derivatives, which also exhibit unique properties and applications .

Eigenschaften

Molekularformel

C12H16ClN

Molekulargewicht

209.71 g/mol

IUPAC-Name

5-phenylspiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-12(8-11(9-12)6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H

InChI-Schlüssel

XBTKAMASSFWRGN-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(C2)(C3=CC=CC=C3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.